1-Cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde

Catalog No.
S15997406
CAS No.
M.F
C6H7N3O
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde

Product Name

1-Cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde

IUPAC Name

1-cyclopropyltriazole-4-carbaldehyde

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C6H7N3O/c10-4-5-3-9(8-7-5)6-1-2-6/h3-4,6H,1-2H2

InChI Key

WFMMKHSKNGIFMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(N=N2)C=O

1-Cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a cyclopropyl group, a triazole ring, and an aldehyde functional group. Its molecular formula is C6H7N3OC_6H_7N_3O, with a molecular weight of approximately 151.17 g/mol. The unique structure of this compound allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science. The triazole moiety is particularly notable for its ability to engage in hydrogen bonding and π-π stacking interactions, which can enhance its biological interactions and reactivity.

  • Oxidation: The aldehyde group can be oxidized to yield carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The triazole ring allows for nucleophilic substitution reactions where various functional groups can be introduced.
  • Cycloaddition: The triazole ring can participate in cycloaddition reactions with dienophiles, forming complex cyclic structures.

These reactions highlight the compound's versatility and potential for further functionalization.

Research indicates that compounds containing the triazole ring often exhibit significant biological activities, including:

  • Antimicrobial Properties: 1-Cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde has shown potential as an antibacterial and antifungal agent due to its ability to interact with enzymes and receptors through hydrogen bonding.
  • Anticancer Activity: Similar compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Mechanisms may involve interactions with topoisomerases or tubulin polymerization pathways .

The biological activity of this compound is attributed to the structural features of the triazole ring and the aldehyde group, which may form covalent bonds with nucleophilic residues in proteins.

The synthesis of 1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

  • Preparation of Azide: An azide is synthesized from the corresponding amine through diazotization followed by azidation.
  • Cycloaddition Reaction: The azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst (known as "click chemistry") to form the triazole ring.
  • Formylation: The resulting triazole undergoes formylation to introduce the aldehyde group at the 4-position.

This method is efficient and allows for the introduction of various substituents on the triazole ring.

1-Cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde has several applications across various domains:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
  • Chemical Synthesis: Used as a building block for synthesizing more complex molecules in organic chemistry.
  • Materials Science: Explored for its utility in creating novel materials due to its unique structural properties.

Interaction studies reveal that 1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde can effectively modulate enzyme activities through competitive inhibition or allosteric modulation. The ability of the triazole ring to form hydrogen bonds enhances its interaction with amino acid residues in enzyme active sites. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

Several compounds share structural similarities with 1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carbaldehydeCyclopropyl group + triazole + aldehydeMethyl substitution at position 5
5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-triazoleCyclopropyl + hydroxyl + phenyl substituentHydroxyethyl side chain enhances solubility
5-Cyclopropyl-N-(4-methoxyphenyl)-triazoleCyclopropyl + methoxyphenylMethoxy group may influence biological activity

The uniqueness of 1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde lies in its specific combination of functional groups and its position within the triazole framework, which may confer distinct reactivity and biological properties compared to similar compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

137.058911855 g/mol

Monoisotopic Mass

137.058911855 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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